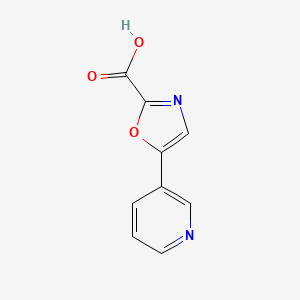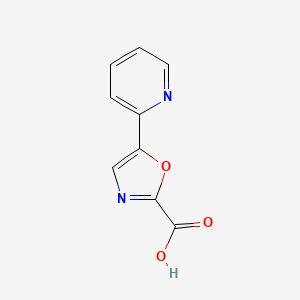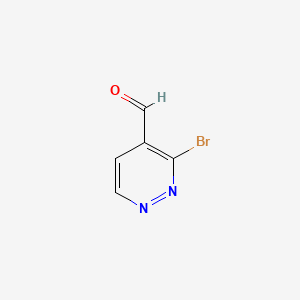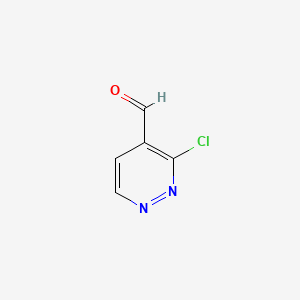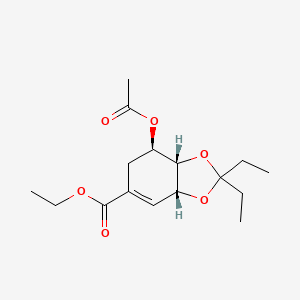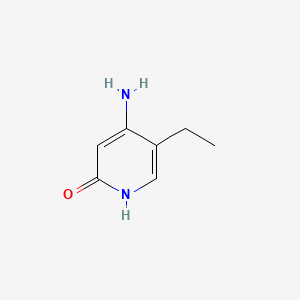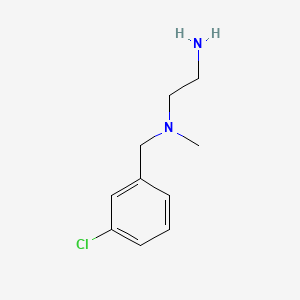
N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine, also known as cloperastine, is a chemical compound that belongs to the class of antitussive agents. It is widely used in the treatment of cough and related symptoms, such as chest congestion and throat irritation. Cloperastine is a potent cough suppressant that is effective in reducing the frequency and severity of coughing episodes.
Mécanisme D'action
Cloperastine exerts its antitussive effects by acting on the cough reflex arc. It inhibits the afferent signals from the cough receptors in the airways and lungs, thus reducing the sensitivity of the cough reflex. Cloperastine also acts on the central nervous system by binding to the sigma-1 receptor, which is involved in the modulation of pain, inflammation, and cough reflex.
Biochemical and Physiological Effects:
Cloperastine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the release of histamine from mast cells, which is involved in the development of allergic reactions. Cloperastine also inhibits the production of leukotrienes, which are involved in the inflammatory response. In addition, it has been shown to have a bronchodilatory effect by relaxing the airway smooth muscle.
Avantages Et Limitations Des Expériences En Laboratoire
Cloperastine has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has a well-defined chemical structure and is stable under normal laboratory conditions. However, N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine has some limitations for lab experiments. It has a narrow therapeutic window and can be toxic at high doses. It also has a short half-life and requires frequent dosing.
Orientations Futures
Cloperastine has several potential future directions for research. It could be studied for its effects on other respiratory disorders, such as asthma and chronic obstructive pulmonary disease. It could also be studied for its effects on pain and inflammation, as it has been shown to bind to the sigma-1 receptor, which is involved in pain modulation. In addition, N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine could be studied for its potential use in combination therapy with other antitussive and anti-inflammatory agents.
Méthodes De Synthèse
Cloperastine is synthesized by the reaction of 3-chlorobenzylamine with N-methyl-N-(2-chloroethyl) ethane-1,2-diamine. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under controlled temperature and pressure conditions. The product is then purified by recrystallization or column chromatography to obtain pure N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine.
Applications De Recherche Scientifique
Cloperastine has been extensively studied for its antitussive and anti-inflammatory properties. It has been shown to be effective in reducing cough frequency and intensity in various animal models. Cloperastine has also been studied for its effects on airway smooth muscle contraction and bronchial hyperresponsiveness. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Propriétés
IUPAC Name |
N'-[(3-chlorophenyl)methyl]-N'-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-13(6-5-12)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAYIXSUCPLPIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655941 |
Source


|
| Record name | N~1~-[(3-Chlorophenyl)methyl]-N~1~-methylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103264-69-3 |
Source


|
| Record name | N~1~-[(3-Chlorophenyl)methyl]-N~1~-methylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

